2-[(4-Hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride
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Overview
Description
2-[(4-Hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride is a complex organic compound that combines the structural features of coumarins and azabicyclo compounds. Coumarins are known for their diverse biological activities, while azabicyclo compounds are often used in medicinal chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride involves multiple steps:
Formation of the Coumarin Moiety: The coumarin structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Azabicyclo Moiety: The azabicyclo structure can be introduced through a cyclization reaction involving an appropriate amine and a suitable precursor.
Coupling of the Two Moieties: The final step involves coupling the coumarin and azabicyclo moieties through a nucleophilic substitution reaction, followed by purification and crystallization to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the coumarin moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include alcohols and diols.
Substitution: Products include various substituted coumarins and azabicyclo derivatives.
Scientific Research Applications
2-[(4-Hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxy and carbonyl functionalities but differ in their core structure.
Coumarin Derivatives: These compounds share the coumarin moiety but differ in their substituents and additional functional groups.
Uniqueness
2-[(4-Hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride is unique due to its combination of coumarin and azabicyclo structures, which confer distinct biological and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
2-[(4-hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.ClH/c1-10-3-2-4-12-16(21)13(18(22)23-17(10)12)9-14-15(20)11-5-7-19(14)8-6-11;/h2-4,11,14,21H,5-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXNIGNVVJRUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)O2)CC3C(=O)C4CCN3CC4)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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